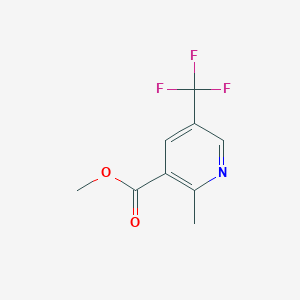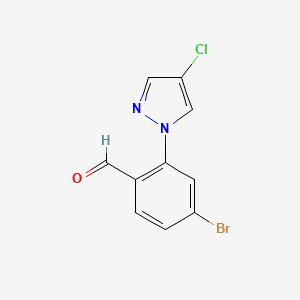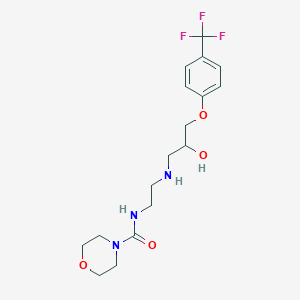![molecular formula C26H32N6O6S B13329832 2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13329832.png)
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is a complex organic compound that features a combination of pyrimidine, morpholine, and thieno[3,2-d]pyrimidine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde typically involves multiple steps, including the formation of the pyrimidine and thieno[3,2-d]pyrimidine cores, followed by the introduction of the morpholine and tert-butoxycarbonyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrimidine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of functional groups such as tert-butoxycarbonyl and morpholine through substitution reactions.
Coupling Reactions: Use of coupling reactions like Suzuki–Miyaura coupling to link different fragments of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of aldehyde groups to carboxylic acids using oxidizing agents.
Reduction: Reduction of functional groups such as nitro or carbonyl groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions to introduce different substituents on the pyrimidine or thieno[3,2-d]pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like morpholine and tert-butoxycarbonyl can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in having the tert-butoxycarbonyl protecting group.
Pyrido[2,3-d]pyrimidin-5-one: Shares the pyrimidine core structure.
Uniqueness
2-(2-((Di-(tert-butoxycarbonyl))amino)pyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is unique due to its combination of multiple functional groups and heterocyclic structures, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H32N6O6S |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
tert-butyl N-[5-(6-formyl-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C26H32N6O6S/c1-15-17(14-33)39-19-18(15)29-20(30-21(19)31-8-10-36-11-9-31)16-12-27-22(28-13-16)32(23(34)37-25(2,3)4)24(35)38-26(5,6)7/h12-14H,8-11H2,1-7H3 |
InChI-Schlüssel |
PZSWKELKXWNJMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


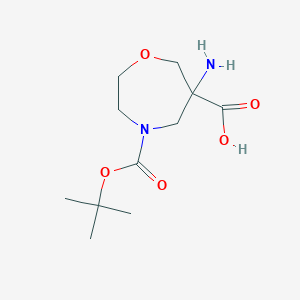
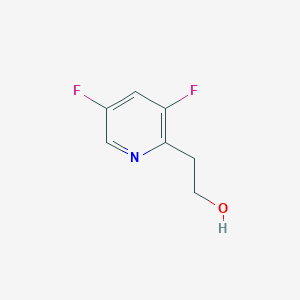
![2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile](/img/structure/B13329775.png)

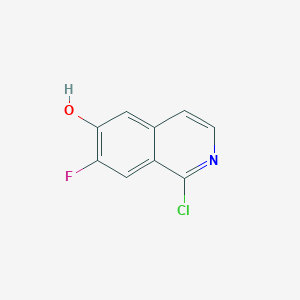
![Ethyl 5-chloro-2-(2,2,2-trifluoroacetamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13329786.png)




